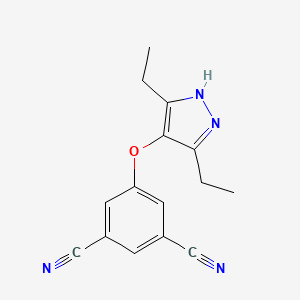

Lersivirine metabolite M21

Description

Structure

3D Structure

Properties

CAS No. |

473921-15-2 |

|---|---|

Molecular Formula |

C15H14N4O |

Molecular Weight |

266.30 g/mol |

IUPAC Name |

5-[(3,5-diethyl-1H-pyrazol-4-yl)oxy]benzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C15H14N4O/c1-3-13-15(14(4-2)19-18-13)20-12-6-10(8-16)5-11(7-12)9-17/h5-7H,3-4H2,1-2H3,(H,18,19) |

InChI Key |

LTSBRJXQVVZDJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1)CC)OC2=CC(=CC(=C2)C#N)C#N |

Origin of Product |

United States |

Elucidation of Metabolic Pathways and Enzymatic Biotransformation of Lersivirine Leading to Metabolite M21

Major Metabolic Pathways Involved in Lersivirine (B1674767) Biotransformation

Lersivirine is primarily cleared from the body through metabolic processes. researchgate.net The two principal pathways responsible for its biotransformation are oxidation, mainly via CYP3A4, and glucuronidation, specifically through UGT2B7. researchgate.netnih.gov

Oxidation by CYP enzymes represents a significant route for lersivirine metabolism. These enzymes, primarily located in the liver, introduce oxygen atoms into the drug molecule, increasing its polarity.

Research has consistently identified CYP3A4 as the principal cytochrome P450 enzyme responsible for the oxidative metabolism of lersivirine. researchgate.netnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 plays a major role in the clearance of lersivirine. researchgate.net Lersivirine itself has been shown to be a weak inducer of CYP3A4 activity at clinically relevant doses. researchgate.netnih.gov The interaction is significant, as potent inducers of CYP3A4, such as rifampin, can substantially lower lersivirine exposure, indicating the crucial role of this enzyme in its clearance pathway. researchgate.netnih.gov Furthermore, potent inhibitors of CYP3A4, like ketoconazole, have been studied to understand the extent of this metabolic route. researchgate.net

While CYP3A4 is the dominant isoform, the contribution of other CYP enzymes has also been investigated. Specifically, CYP3A5 has been identified as another enzyme capable of metabolizing lersivirine. researchgate.net However, its contribution is considerably smaller than that of CYP3A4. researchgate.net Studies using a substrate depletion approach have shown that the rate of lersivirine metabolism by CYP3A5 is more than tenfold lower than the rate observed with CYP3A4. researchgate.net Although CYP3A4 and CYP3A5 share significant substrate overlap, the efficiency of metabolism can differ, with CYP3A4 being the primary contributor to the oxidative clearance of lersivirine. nih.gov

Glucuronidation is a phase II metabolic reaction that involves the conjugation of glucuronic acid to the drug molecule, a process that significantly increases its water solubility and facilitates excretion. This pathway is a major route for lersivirine elimination. researchgate.net

While UGT2B7 is the main UGT isoform involved in lersivirine metabolism, the potential role of other UGTs has been considered. researchgate.net Direct N-glucuronidation of pyrazole (B372694) groups, a feature of the lersivirine structure, has been observed with other small molecule drugs. researchgate.net The UGT1A and UGT2B families are the primary enzymes involved in drug metabolism. nih.gov However, based on available data, UGT2B7 is the predominant isoform identified for lersivirine glucuronidation, and significant contributions from other UGTs such as UGT1A1, UGT1A3, UGT1A4, or UGT1A9 have not been prominently reported in the context of lersivirine metabolism. researchgate.netresearchgate.netuniprot.org

| Enzyme Family | Specific Isoform | Role in Lersivirine Metabolism | Significance |

| Cytochrome P450 (CYP) | CYP3A4 | Primary enzyme for oxidative metabolism. researchgate.netnih.gov | Major |

| CYP3A5 | Contributes to oxidative metabolism at a much lower rate than CYP3A4. researchgate.net | Minor | |

| UDP-Glucuronosyltransferase (UGT) | UGT2B7 | Primary enzyme for glucuronidation. researchgate.netnih.gov | Major |

| Other UGTs | No significant role has been identified in the literature. | Not established |

Identification of Other Potential Phase I and Phase II Metabolic Reactions for Lersivirine

Lersivirine is predominantly cleared through two major metabolic pathways: oxidation via cytochrome P450 (CYP) enzymes (Phase I) and glucuronidation via UDP-glucuronosyltransferases (UGTs) (Phase II). nih.govresearchgate.net

Phase I Reactions: The primary enzyme responsible for the oxidative metabolism of lersivirine is CYP3A4. nih.govresearchgate.netnih.gov Studies have shown that CYP3A5 also contributes to its metabolism, but at a significantly lower rate, over 10 times less than that of CYP3A4. researchgate.netnih.gov The main types of Phase I reactions observed for lersivirine, besides the formation of M21, include hydroxylation, oxidation, dealkylation, and hydrolysis of a nitrile group. nih.govthebodypro.com These reactions aim to increase the polarity of the drug, preparing it for subsequent Phase II conjugation or direct excretion. nih.govijpcbs.comfiveable.me

Phase II Reactions: The most significant Phase II reaction for lersivirine is glucuronidation, catalyzed specifically by the enzyme UGT2B7. nih.govresearchgate.net This process involves the addition of a glucuronic acid molecule to the lersivirine structure, which greatly increases its water solubility and facilitates its elimination from the body. nih.govyoutube.com The lersivirine-glucuronide conjugate has been identified as the major circulating component in plasma, accounting for 45% of the total radioactivity in studies with radiolabeled lersivirine. nih.gov Other potential Phase II reactions include sulfation and glutathione (B108866) conjugation, although glucuronidation is the predominant pathway. nih.govfiveable.me

In Vitro Experimental Models for Investigating Lersivirine Biotransformation and Metabolite M21 Formation

To understand the metabolic fate of lersivirine and the formation of its metabolites like M21, various in vitro experimental models are employed. These models allow for the detailed investigation of enzymatic pathways and the identification of the specific enzymes involved.

Utilization of Human Liver Microsomes (HLMs) in Biotransformation Studies

Human liver microsomes (HLMs) are a crucial in vitro tool for studying drug metabolism as they contain a high concentration of Phase I enzymes, particularly the CYP450 family. researchgate.netresearchgate.netproquest.com HLMs are used to assess the metabolic stability of lersivirine and to identify the metabolites formed through oxidative reactions. researchgate.netnih.gov By incubating lersivirine with HLMs and necessary cofactors like NADPH, researchers can simulate the Phase I metabolism that occurs in the liver and analyze the resulting products. youtube.com This approach has been instrumental in confirming the role of CYP3A4 in lersivirine's metabolism. researchgate.net

Application of Recombinant Human Enzymes (e.g., Expressed CYPs, UGTs)

To pinpoint the exact enzymes responsible for lersivirine's metabolism, recombinant human enzymes are utilized. mdpi.com These are individual CYP or UGT enzymes produced in cell systems, allowing for the study of a single enzyme's activity in isolation. mdpi.com Studies using recombinant CYP3A4 and UGT2B7 have definitively shown their primary roles in the oxidation and glucuronidation of lersivirine, respectively. nih.govnih.gov For instance, recombinant CYP3A4 was found to metabolize lersivirine with an intrinsic clearance rate of 0.9 μl/pmol CYP/min. nih.gov This method provides clear evidence of which specific enzyme isoforms are involved in the formation of various metabolites, including the precursors to M21. nih.govnih.gov

Studies in Cellular Systems (e.g., Primary Human Hepatocytes, Liver S9 Fractions)

Cellular systems like primary human hepatocytes and liver S9 fractions offer a more comprehensive view of drug metabolism as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors. researchgate.netnih.govresearchgate.net Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies because they most closely mimic the in vivo environment of the liver. mdpi.com

Specific Characterization of Lersivirine Metabolite M21 Formation Pathway

This compound, chemically identified as 5-((3,5-Diethyl-1H-pyrazol-4-yl)oxy)isophthalonitrile, is a significant metabolite of lersivirine. ontosight.ainih.gov Its formation involves a specific metabolic transformation of the parent drug.

Proposed Sites of Metabolism on Lersivirine Leading to M21

The formation of metabolite M21 from lersivirine involves the removal of the 2-hydroxyethyl group from the pyrazole ring of the lersivirine molecule. ontosight.aithebodypro.comnih.gov This dealkylation reaction is a type of Phase I metabolic process. ijpcbs.com The primary site of this metabolic attack is the bond connecting the ethyl group to the nitrogen atom of the pyrazole ring. This biotransformation results in a metabolite that retains the core benzenedicarbonitrile and pyrazolyl oxy structures of the parent compound but lacks the hydroxyethyl (B10761427) side chain. ontosight.ai

Identification of Specific Enzymes Directly Catalyzing M21 Formation

While the broader metabolism of lersivirine is attributed to both CYP3A4 and UGT2B7, the formation of metabolite M21 is specifically characteristic of an oxidative reaction. Given that CYP3A4 is the primary oxidative enzyme involved in lersivirine's biotransformation, it is the principal catalyst for the formation of M21. researchgate.net

The metabolic role of CYP3A4 in the biotransformation of lersivirine has been established through in vitro studies utilizing human liver microsomes and recombinant human CYP enzymes. nih.gov These experimental systems allow for the precise identification of which enzymes are responsible for the formation of specific metabolites. Although detailed public reports specifically isolating the formation of M21 are scarce, the known functions of CYP3A4 and the chemical transformation from lersivirine to M21 strongly indicate that CYP3A4 is the key enzyme responsible for this specific metabolic step.

Table 1: Key Enzymes in Lersivirine Metabolism

| Enzyme Family | Specific Enzyme | Role in Lersivirine Metabolism | Likely Role in M21 Formation |

| Cytochrome P450 | CYP3A4 | Major oxidative metabolism | Primary catalyst for the N-dealkylation leading to M21 |

| UDP-glucuronosyltransferase | UGT2B7 | Major glucuronidation pathway | Not directly involved in the formation of M21 |

Reaction Phenotyping Studies for M21 Biogenesis

Reaction phenotyping is a critical component of drug metabolism research that aims to identify the specific enzymes responsible for the biotransformation of a drug candidate. These studies are essential for predicting potential drug-drug interactions and understanding inter-individual variability in drug clearance.

Standard in vitro methods for reaction phenotyping involve a series of experiments using:

Human Liver Microsomes (HLMs): As a primary source of various drug-metabolizing enzymes, HLMs provide a comprehensive overview of a drug's metabolic fate. researchgate.net

Recombinant Human CYP Enzymes: The use of individual, expressed CYP enzymes allows for the definitive identification of which specific enzyme is responsible for a particular metabolic reaction.

Advanced Analytical Methodologies for Metabolite Profiling and Identification of Lersivirine Metabolite M21

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for metabolite identification due to its high sensitivity and selectivity. mdpi.comnih.gov This powerful combination allows for the separation of complex mixtures followed by the precise mass measurement of individual components.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Metabolite Identification

High-resolution mass spectrometry (HRMS) is indispensable for the accurate determination of the elemental composition of metabolites. By providing exact mass measurements with low parts-per-million (ppm) error, HRMS significantly narrows down the potential molecular formulas for an unknown metabolite. thermofisher.com This capability is crucial in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

In the context of Lersivirine (B1674767) metabolism, HRMS would be employed to analyze samples from in vitro or in vivo studies. The high mass accuracy of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers allows for the confident identification of potential metabolites by comparing their measured masses to a database of predicted biotransformations of the parent drug. mdpi.com For instance, the detection of a signal corresponding to the exact mass of a hydroxylated or glucuronidated Lersivirine derivative would provide strong evidence for the presence of that specific metabolite.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the chemical structure of a metabolite. youtube.com In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID) or other activation methods. The resulting fragment ions (product ions) are then mass-analyzed, generating a fragmentation spectrum. This spectrum serves as a structural fingerprint of the molecule. youtube.com

By analyzing the fragmentation pattern of a suspected metabolite and comparing it to the fragmentation pattern of the parent drug, Lersivirine, researchers can deduce the site of metabolic modification. For example, a shift in the mass of a fragment ion containing a specific part of the Lersivirine molecule would indicate that the modification occurred in that region. This detailed structural information is vital for understanding the metabolic pathways of the drug. mdpi.comresearchgate.net

Application of Isotopic Labeling Strategies (e.g., [14C]-Lersivirine Studies) for Metabolic Tracing

Isotopic labeling is a definitive method for tracing the metabolic fate of a drug. nih.gov By introducing a stable or radioactive isotope, such as Carbon-14 ([14C]), into the Lersivirine molecule, researchers can track the drug and its metabolites through biological systems. nih.govnih.gov

In a typical [14C]-Lersivirine study, the labeled drug is administered, and biological samples (e.g., plasma, urine, feces) are collected over time. nih.gov The presence of the radiolabel allows for the detection of all drug-related material, ensuring that no significant metabolites are overlooked. LC-MS analysis of these samples can then be used to separate and identify the radioactive peaks. The combination of radioactivity detection with HRMS and MS/MS provides a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While mass spectrometry provides invaluable information on the mass and fragmentation of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. nih.govnih.gov NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its three-dimensional structure.

For a metabolite like M21, obtaining a pure sample through preparative chromatography would enable NMR analysis. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H-NMR, ¹³C-NMR, COSY, and HSQC, would be performed to establish the connectivity of atoms and confirm the exact site of metabolic modification on the Lersivirine scaffold. This definitive structural confirmation is often required for regulatory submissions. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-performance liquid chromatography (HPLC) is a fundamental separation technique used in metabolite profiling. nih.govnih.gov It is employed to separate the parent drug from its various metabolites in a biological sample before they are introduced into the mass spectrometer or collected for NMR analysis.

The choice of HPLC column (e.g., reversed-phase C18), mobile phase composition, and gradient elution profile are optimized to achieve the best possible separation of Lersivirine and its metabolites, including M21. nih.gov The retention time of a metabolite in the HPLC system provides an additional piece of identifying information and helps to resolve it from other endogenous components in the sample. thermofisher.com

Methodologies for Sample Preparation and Management of Biological Matrix Effects

The analysis of metabolites in biological matrices such as plasma, urine, or feces presents a significant challenge due to the complexity of these samples. mdpi.commetwarebio.com Endogenous components can interfere with the analysis, leading to a phenomenon known as the matrix effect, which can suppress or enhance the ionization of the analyte in the mass spectrometer. researchgate.net

Effective sample preparation is crucial to minimize matrix effects and ensure accurate and reproducible results. nih.gov Common techniques include:

Protein Precipitation: Often the first step for plasma or serum samples, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation. thermofisher.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): A highly effective and widely used method for cleaning up samples and concentrating analytes. nih.gov A cartridge containing a solid sorbent is used to selectively retain the analytes of interest while matrix components are washed away. The analytes are then eluted with a small volume of a strong solvent.

The selection of the appropriate sample preparation method depends on the specific properties of Lersivirine and its metabolites, as well as the biological matrix being analyzed.

Strategies for Detection and Quantification of Low-Concentration Metabolites

The reliable measurement of low-concentration metabolites like lersivirine metabolite M21 in complex biological matrices such as plasma and urine presents significant analytical challenges. These challenges include matrix interference, ion suppression in mass spectrometry, and the inherent low abundance of the analyte. To overcome these obstacles, advanced analytical methodologies centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. These strategies focus on enhancing sensitivity, selectivity, and reducing matrix effects.

High-Sensitivity Mass Spectrometry:

The cornerstone of quantifying low-level metabolites is the use of high-sensitivity tandem mass spectrometry (MS/MS), most commonly with triple quadrupole or high-resolution mass spectrometers like quadrupole time-of-flight (QTOF) systems. researchgate.net For quantitative analysis, LC-MS/MS is typically operated in the multiple reaction monitoring (MRM) mode, which offers superior sensitivity and selectivity by monitoring a specific precursor ion to product ion transition for the analyte. nih.gov The selection of optimal MRM transitions is a critical first step in method development.

While specific MRM transitions for this compound are not publicly documented, a general approach would involve the following:

Direct Infusion: A standard solution of the M21 metabolite would be infused directly into the mass spectrometer to determine the mass of its most abundant and stable precursor ion in full scan mode.

Product Ion Scan: The selected precursor ion is then fragmented in the collision cell, and a product ion scan identifies the most intense and stable fragment (product) ions.

MRM Pair Selection: The most sensitive and specific precursor-product ion pair is chosen for quantification (quantifier), with a second pair often monitored for confirmation (qualifier).

Advanced Chromatographic Techniques:

Effective chromatographic separation is crucial to resolve the metabolite of interest from endogenous matrix components and isomeric metabolites, thereby minimizing ion suppression and ensuring accurate quantification. Ultra-high performance liquid chromatography (UHPLC) systems are preferred over conventional HPLC due to their ability to provide sharper peaks, better resolution, and faster analysis times. mdpi.com The choice of stationary phase (column chemistry) and mobile phase composition is optimized to achieve optimal retention and peak shape for the specific metabolite. For a compound like M21, a reversed-phase column (e.g., C18) with a gradient elution of acetonitrile and water containing a small percentage of an acidifier like formic acid is a common starting point to ensure good peak shape and ionization efficiency. nih.gov

Sample Preparation and Extraction:

Minimizing matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte, is critical for achieving low detection limits. A robust sample preparation procedure is therefore essential. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective, it may not remove other interfering substances like phospholipids.

Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer.

Solid-Phase Extraction (SPE): SPE provides the most effective sample cleanup by using a sorbent bed to selectively retain the analyte while matrix components are washed away. This method can be highly tailored to the specific chemistry of the metabolite and is often preferred for achieving the lowest limits of quantification.

Use of Isotope-Labeled Internal Standards:

To correct for variability in sample preparation, matrix effects, and instrument response, a stable isotope-labeled (SIL) internal standard (IS) of the analyte is the gold standard. nih.govnih.gov A SIL-IS for M21 would be chemically identical to the analyte but would have a higher mass due to the incorporation of isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). It co-elutes with the analyte and experiences similar matrix effects, allowing for highly accurate and precise quantification, which is indispensable when measuring trace-level metabolites.

Illustrative Data for Analytical Method Validation:

While specific validated analytical data for this compound is not available in the public domain, the table below illustrates typical parameters and acceptance criteria for a validated LC-MS/MS method for a low-concentration metabolite, based on regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA).

| Parameter | Typical Value/Acceptance Criteria | Purpose |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | Defines the lowest concentration that can be measured with acceptable accuracy and precision. |

| Linearity (r²) | > 0.99 | Demonstrates a direct proportional relationship between instrument response and concentration. |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Measures the closeness of determined concentrations to the nominal value within the same day. |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Measures the closeness of determined concentrations to the nominal value on different days. |

| Intra-day Precision (% CV) | < 15% (< 20% at LLOQ) | Measures the closeness of repeated measurements within the same day. |

| Inter-day Precision (% CV) | < 15% (< 20% at LLOQ) | Measures the closeness of repeated measurements on different days. |

| Matrix Effect | Monitored to ensure it is minimized and compensated for by the internal standard. | Assesses the impact of co-eluting matrix components on analyte ionization. |

| Extraction Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |

Structure Metabolism Relationship Analysis of Lersivirine and Its Metabolite M21

Influence of Lersivirine's Chemical Structure on Metabolic Lability and Pathways

The chemical architecture of lersivirine (B1674767) inherently dictates its metabolic fate. The molecule undergoes extensive biotransformation, primarily through glucuronidation and oxidation, with 22 distinct metabolites identified in human studies. nih.gov The primary enzymes responsible for its clearance are UDP glucuronosyltransferase 2B7 (UGT2B7) and cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.netthebodypro.com

A key feature influencing its metabolic lability is the 1-(2-hydroxyethyl) substituent on the pyrazole (B372694) ring. nih.govthebodypro.com This terminal hydroxyl group serves as a prime site for phase II conjugation. Consequently, direct glucuronidation at this position to form lersivirine-glucuronide is the principal metabolic pathway, with this conjugate representing the major circulating component in plasma (45% of total radioactivity). nih.gov

In addition to glucuronidation, lersivirine is a substrate for oxidative metabolism mediated predominantly by CYP3A4, with a much smaller contribution from CYP3A5. researchgate.net This phase I metabolic route runs parallel to conjugation. In contrast, other potential metabolic sites on the molecule exhibit greater stability. For instance, hydrolysis of one of the two nitrile moieties into an amide is a minor metabolic reaction, accounting for less than 8% of the total drug-related components in plasma. researchgate.net The nitrile groups are known to be relatively robust and not easily metabolized. researchgate.netnih.gov

| Compound Name | IUPAC Name | Molecular Formula |

| Lersivirine | 5-{[3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazol-4-yl]oxy}benzene-1,3-dicarbonitrile | C₁₇H₁₈N₄O₂ |

| Lersivirine Metabolite M21 | 5-[(3,5-diethyl-1H-pyrazol-4-yl)oxy]benzene-1,3-dicarbonitrile | C₁₅H₁₄N₄O |

Data sourced from PubChem and other chemical databases. thebodypro.comnih.gov

Structural Features of this compound Governing its Formation and Potential for Further Metabolism

This compound, identified chemically as 5-((3,5-diethyl-1H-pyrazol-4-yl)oxy)isophthalonitrile, is a significant product of lersivirine's biotransformation. nih.govontosight.ai Its formation results from the metabolic cleavage of the 1-(2-hydroxyethyl) group from the pyrazole ring of the parent drug, a reaction known as dealkylation. nih.govthebodypro.comnih.gov This conversion is a classic phase I metabolic reaction, likely mediated by cytochrome P450 enzymes. nih.gov

The structure of M21 is distinguished by the presence of an unsubstituted N-H group on the pyrazole ring, where the hydroxyethyl (B10761427) side chain was previously attached. nih.govontosight.ai This N-H moiety introduces a new potential site for subsequent phase II metabolism, such as glucuronidation or sulfation. The molecule retains the core diaryl ether scaffold, including the benzenedicarbonitrile and the diethyl-substituted pyrazole rings, which could also be susceptible to further oxidative metabolism, for example, through hydroxylation on the aromatic rings. ontosight.ai

Impact of Key Functional Groups (e.g., Pyrazole Ring, Nitrile Groups) on Specific Metabolic Reactions

The specific functional groups within the lersivirine structure play distinct roles in guiding its metabolic transformations.

Pyrazole Ring : The substituted pyrazole ring is a cornerstone of lersivirine's structure and metabolic profile. nih.govresearchgate.net The N-1-linked 2-hydroxyethyl side chain is the most significant site of metabolic activity, being the target for UGT2B7-mediated glucuronidation, which is the predominant clearance pathway. nih.govthebodypro.com The enzymatic removal of this entire side chain is the specific reaction that yields the M21 metabolite. nih.govontosight.ai The pyrazole moiety itself is a common heterocyclic scaffold in pharmaceuticals, and its substitution pattern is a critical determinant of metabolic stability and interaction with metabolizing enzymes. researchgate.netresearchgate.netnih.gov

Correlation between Chemical Structure and Enzymatic Specificity in Lersivirine Biotransformation

A clear correlation exists between the chemical structure of lersivirine and the enzymatic specificity of its biotransformation. The body's metabolic machinery recognizes and processes specific features of the molecule with high selectivity.

The presence of an accessible primary alcohol on the 2-hydroxyethyl side chain makes lersivirine a specific substrate for UGT2B7. nih.govresearchgate.net This enzyme efficiently catalyzes the conjugation of glucuronic acid to the hydroxyl group, driving the major metabolic pathway and leading to the formation of a highly polar glucuronide conjugate that is readily excreted. nih.gov

| Metabolic Pathway | Key Enzymes | Resulting Metabolites/Products | Structural Site of Action |

| Glucuronidation | UGT2B7 | Lersivirine-glucuronide (Major circulating component) | Hydroxyl group of the 2-hydroxyethyl side chain |

| Oxidation/Dealkylation | CYP3A4 (major), CYP3A5 (minor) | This compound and other oxidative metabolites | 1-(2-hydroxyethyl) group on pyrazole ring and other sites |

| Nitrile Hydrolysis | (Not specified) | Amide metabolite | One of the two nitrile groups |

Data compiled from studies on lersivirine metabolism. nih.govresearchgate.netthebodypro.com

Computational Approaches for Metabolism Prediction and Pathway Modeling of Lersivirine Metabolite M21

In Silico Prediction of Sites of Metabolism (SOMs) for Lersivirine (B1674767) and its Metabolites

The initial step in predicting the metabolic fate of a drug candidate is often the identification of its most likely sites of metabolism (SOMs). In silico SOM prediction for lersivirine involves computational models that analyze the drug's chemical structure to determine which atomic positions are most susceptible to enzymatic modification. These predictions are typically based on the reactivity of different parts of the molecule and their accessibility to the active sites of metabolizing enzymes.

For lersivirine, which is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 2B7 (UGT2B7), SOM prediction models would focus on identifying potential sites for oxidation and glucuronidation. researchgate.netnih.gov Various software tools and web servers are available for this purpose, employing either ligand-based or structure-based approaches to pinpoint the atoms most likely to undergo metabolic transformation.

Table 1: Key Metabolic Reactions and Predicted Sites of Metabolism for Lersivirine

| Metabolic Reaction | Predicted Site on Lersivirine | Primary Enzyme Involved |

| Oxidation | Diethyl-pyrazole moiety, hydroxyethyl (B10761427) side chain | CYP3A4 |

| Glucuronidation | Hydroxyethyl group | UGT2B7 |

| Hydrolysis | Nitrile groups | (Minor pathway) |

The predictions generated by these in silico tools are crucial for guiding further experimental work, such as targeted metabolite identification studies.

Prediction of Lersivirine Metabolic Pathways and Proposed Routes to M21

Experimental studies have shown that lersivirine is extensively metabolized, with 22 metabolites identified in human plasma and excreta. researchgate.netnih.gov The major metabolic pathways are oxidation, primarily mediated by CYP3A4, and glucuronidation, carried out by UGT2B7. researchgate.netnih.gov A significant circulating metabolite is the lersivirine-glucuronide conjugate, which accounts for 45% of the total radioactivity in plasma. nih.gov

While the precise structure of metabolite M21 is not detailed in the provided search results, a proposed metabolic pathway diagram for lersivirine indicates various hydroxylation and glucuronidation products. researchgate.net The formation of M21 would be predicted by considering the initial sites of metabolism on the lersivirine molecule and the subsequent enzymatic reactions it could undergo. For instance, if M21 is a product of sequential oxidation and glucuronidation, pathway prediction tools would model these steps to propose a plausible route from the parent drug to this specific metabolite.

Ligand-Based and Structure-Based Computational Modeling of Enzyme-Metabolite Interactions

To gain a deeper understanding of how lersivirine and its metabolites interact with metabolizing enzymes, researchers can employ ligand-based and structure-based computational modeling techniques.

Ligand-based approaches utilize the structural information of known substrates and inhibitors of a particular enzyme, such as CYP3A4, to build a model that can predict the binding affinity of new compounds. These models can help to rationalize why lersivirine is a substrate for CYP3A4 and can be used to predict the metabolic liabilities of its metabolites.

Structure-based approaches , such as molecular docking and molecular dynamics simulations, involve modeling the three-dimensional interaction between lersivirine or its metabolites and the active site of the metabolizing enzyme. For example, docking studies can predict the preferred binding orientation of lersivirine within the active site of CYP3A4, providing insights into which parts of the molecule are most likely to be oxidized. Molecular dynamics simulations can further refine these models by simulating the dynamic movements of the enzyme-ligand complex over time, offering a more realistic representation of the binding event.

Table 2: Computational Modeling Approaches for Lersivirine Metabolism

| Modeling Approach | Application to Lersivirine Metabolism | Key Insights |

| Ligand-Based Modeling | ||

| Pharmacophore Modeling | Identify common structural features of CYP3A4/UGT2B7 substrates present in lersivirine. | Understand key molecular features for enzyme recognition. |

| Structure-Based Modeling | ||

| Molecular Docking | Predict the binding pose of lersivirine in the active sites of CYP3A4 and UGT2B7. | Identify key amino acid residues involved in binding and catalysis. |

| Molecular Dynamics | Simulate the dynamic behavior of the lersivirine-enzyme complex. | Assess the stability of binding and conformational changes. |

These modeling studies are invaluable for explaining the observed metabolic profile of lersivirine and for predicting potential drug-drug interactions.

Development and Application of Quantitative Structure-Metabolism Relationship (QSMR) Models

Quantitative Structure-Metabolism Relationship (QSMR) models are statistical models that correlate the chemical structure of a compound with its metabolic properties. For a class of compounds like NNRTIs, a QSMR model could be developed to predict the rate of metabolism by CYP3A4 or the likelihood of forming a particular type of metabolite.

Developing a QSMR model for lersivirine and its analogs would involve compiling a dataset of related compounds with known metabolic data. Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build an equation that relates these descriptors to the metabolic outcome of interest. While a specific QSMR model for lersivirine's M21 formation is not available in the provided results, the methodology is a standard computational tool that could be applied.

Integration of Computational and Experimental Data for Comprehensive Metabolic Profiling

The most powerful approach to understanding the metabolism of a drug like lersivirine is the integration of computational predictions with experimental data. In silico models can generate hypotheses about potential metabolites and metabolic pathways, which can then be tested and validated through in vitro and in vivo experiments.

For lersivirine, computational predictions of its metabolites can be compared with the metabolic profiles obtained from human studies using techniques like liquid chromatography-mass spectrometry (LC-MS). This integrated approach was utilized in the characterization of lersivirine's metabolism, where 22 metabolites were identified. researchgate.netnih.gov The experimental data, in turn, can be used to refine and improve the accuracy of the computational models, creating a feedback loop that enhances the predictive power of the in silico tools. This synergy between computational and experimental methods provides a comprehensive and robust understanding of a drug's metabolic fate.

Investigation of Reactive Metabolite Formation Potential in Lersivirine Biotransformation

Assessment of Structural Alerts for Reactive Metabolite Formation within Lersivirine (B1674767) and Analogues

The initial assessment of a compound's potential to form reactive metabolites often begins with an analysis of its chemical structure for the presence of "structural alerts." These are specific functional groups or motifs known to be associated with metabolic bioactivation. researchgate.net The structures of lersivirine and its primary metabolite, M21, contain moieties that warrant consideration in this context.

Lersivirine (UK-453,061) and its metabolite M21 both feature a dicyanobenzene (isophthalonitrile) ring and a diethyl-substituted pyrazole (B372694) ring. Aromatic rings, in general, can be considered structural alerts due to the potential for cytochrome P450 (CYP)-mediated oxidation to form reactive epoxide intermediates. nih.gov Furthermore, the aminopyrazole motif, while not identical to the ether-linked pyrazole in lersivirine, has been identified in other contexts as a potential structural alert for the formation of reactive intermediates. researchgate.net

Table 1: Structural Features of Lersivirine and Metabolite M21 and Their Potential Association with Reactive Metabolite Formation

| Structural Feature | Present in Lersivirine | Present in M21 | General Role as a Structural Alert |

| Dicyanobenzene (Isophthalonitrile) | Yes | Yes | Aromatic ring subject to potential epoxidation. Nitrile groups can be activated under certain metabolic conditions. |

| Pyrazole Ring | Yes | Yes | Heterocyclic ring that can be a site for oxidative metabolism. |

| Alkyl Groups (Ethyl) | Yes | Yes | Potential site for hydroxylation, which can sometimes precede further bioactivation steps. |

| N-(2-hydroxyethyl) side chain | Yes | No | Site of metabolism leading to the formation of M21. |

In Vitro Trapping Experiments for Electrophilic Metabolites

To experimentally detect the formation of short-lived reactive metabolites, in vitro trapping experiments are commonly employed. eurofinsdiscovery.com These assays involve incubating the parent drug with a biological system, typically human liver microsomes which are rich in CYP enzymes, in the presence of a high concentration of a nucleophilic trapping agent. eurofinsdiscovery.comnih.gov If an electrophilic metabolite is formed, it can be "trapped" by the nucleophile, forming a stable adduct that can be detected and characterized. nih.gov

A variety of trapping agents are used to capture different types of electrophiles. evotec.com

Glutathione (B108866) (GSH): As the most common trapping agent, this tripeptide is a "soft" nucleophile, effective at trapping soft electrophiles such as quinones, epoxides, and Michael acceptors. nih.govnih.gov Its use in assays is intended to mimic the endogenous detoxification pathway. nih.gov

Cysteine: The amino acid cysteine can also be used as a nucleophilic trap, with its sulfhydryl group reacting similarly to that of GSH.

Potassium Cyanide (KCN): Cyanide is considered a "hard" nucleophile and is particularly effective at trapping hard electrophiles, such as reactive iminium ions. evotec.com

The selection of trapping agents allows for a broad screening of potential reactive pathways. While these methods are standard in drug metabolism studies, specific results from such in vitro trapping experiments for lersivirine have not been detailed in publicly available literature.

The primary analytical tool for detecting and identifying the stable adducts formed in trapping experiments is liquid chromatography-mass spectrometry (LC-MS/MS). nih.govsygnaturediscovery.com The high sensitivity and structural elucidation capabilities of modern mass spectrometers are essential for this work. nih.gov

Researchers look for specific mass shifts corresponding to the addition of the trapping agent to a metabolite. For example, the formation of a GSH adduct would result in an increase of 307.07 Da to the metabolite's mass. The use of stable isotope-labeled trapping agents (e.g., ¹³C, ¹⁵N-labeled GSH) is a common strategy to improve confidence in adduct identification; this creates a characteristic isotopic doublet pattern in the mass spectrum that is easily distinguishable from background noise. evotec.com Subsequent fragmentation analysis (MS/MS) of the putative adduct provides structural information, helping to pinpoint the site of metabolic activation on the parent molecule. sygnaturediscovery.comnih.gov

Mechanistic Studies of Reactive Metabolite Formation Pathways from Lersivirine

The primary enzymes responsible for the metabolism of lersivirine are CYP3A4 and UDP-glucuronosyltransferase 2B7 (UGT2B7). researchgate.netnih.gov Bioactivation is most commonly associated with Phase I oxidative metabolism mediated by CYP enzymes. nih.gov Therefore, any potential reactive metabolite formation from lersivirine would likely originate from its metabolism by CYP3A4. nih.govnih.gov

Given the structure of lersivirine, several hypothetical bioactivation pathways could be proposed, although they have not been experimentally confirmed in published studies:

Aromatic Epoxidation: CYP3A4 could catalyze the epoxidation of the dicyanobenzene ring. Epoxides are electrophilic and can react with nucleophiles. However, they are often rapidly hydrolyzed by epoxide hydrolase to form dihydrodiols, which is a detoxification pathway.

Oxidation of the Pyrazole Ring: The pyrazole ring or its ethyl substituents are potential sites for CYP-mediated oxidation. Hydroxylation at certain positions on heterocyclic rings can sometimes lead to the formation of reactive species.

Quinone-type Metabolite Formation: A common bioactivation pathway for phenolic compounds is oxidation to catechols or hydroquinones, followed by a further two-electron oxidation to form highly reactive quinone or quinone-imine species. researchgate.net This would require an initial hydroxylation of one of lersivirine's aromatic rings.

It is important to emphasize that these are plausible pathways based on known mechanisms of drug bioactivation and the structure of lersivirine. researchgate.net Detailed mechanistic studies would be required to confirm if any of these pathways occur.

General Academic Context of Nitrile Group Metabolism in Reactive Metabolite Formation

The nitrile (cyano) group is a common functional group in pharmaceuticals and is generally considered to be metabolically stable. nih.gov In most cases, the nitrile moiety passes through the body unmodified. However, the context of the surrounding molecular structure is critical. The carbon atom of a nitrile is electrophilic, but its reactivity is typically low towards biological nucleophiles like GSH unless it is activated. evotec.com

Activation can occur if the nitrile is adjacent to other electron-withdrawing groups, which can increase the electrophilic character of the nitrile carbon. While direct metabolism of the nitrile group in a molecule like lersivirine is considered unlikely to be a major pathway, its strong electron-withdrawing nature can influence the metabolism of the attached aromatic ring. For instance, the electronic properties of the dicyanobenzene ring may impact its susceptibility to oxidative metabolism by CYP enzymes. nih.gov

Future Perspectives and Research Challenges in the Study of Lersivirine Metabolite M21

Advancements in Analytical Technologies for Comprehensive Metabolite Characterization

A primary challenge in studying lersivirine's metabolism is its sheer complexity; a 2010 study identified 22 distinct metabolites in human plasma and excreta following a single oral dose. nih.gov The complete characterization of each of these metabolites, including minor ones like M21, requires highly sensitive and specific analytical technologies. Future research will need to leverage advancements in this field to overcome current limitations.

Recent progress in analytical instrumentation offers promising avenues for a more thorough characterization. ijcrt.org Key technologies include:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS/MS, particularly with Orbitrap or time-of-flight (TOF) analyzers, provide exceptional mass accuracy and sensitivity. nih.gov This allows for the confident identification of metabolites, even at trace levels, and helps to elucidate their structures through detailed fragmentation analysis. ijcrt.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is unparalleled for the definitive structural elucidation of novel metabolites without the need for synthetic standards. nih.gov The coupling of LC-MS with NMR (LC-NMR-MS) can provide a powerful, all-in-one platform for separation, mass identification, and structural confirmation. nih.gov

Ion Mobility Spectrometry (IMS): When combined with mass spectrometry, IMS adds another dimension of separation based on the size, shape, and charge of an ion. This can help to resolve isobaric metabolites—compounds with the same mass but different structures—which is a common challenge in complex metabolic profiles. nih.gov

Mass Spectrometry Imaging (MSI): This technology allows for the visualization of the spatial distribution of drugs and their metabolites within tissue sections. ijpsjournal.com Applying MSI could reveal where lersivirine (B1674767) and its metabolites, including M21, accumulate in specific organs or tissues, providing critical insights into tissue-specific metabolism and potential for localized effects. ijpsjournal.com

The application of these advanced techniques will be essential to confirm the structures of all 22 previously detected metabolites, search for new, previously undetected metabolites, and quantify their relative abundance with greater accuracy.

Development of More Accurate Predictive In Vitro and In Silico Models for Human Drug Metabolism

Predicting the metabolic fate of a drug candidate is a critical step in development. While in vitro and in silico models have advanced, the case of lersivirine highlights the need for more accurate and reliable predictive tools.

In Vitro Models: Studies have confirmed that lersivirine is metabolized by both Phase I (oxidation via CYP3A4) and Phase II (glucuronidation via UGT2B7) pathways. nih.govnih.gov While human liver microsomes were used to study this, future work could employ more sophisticated models that better recapitulate the in vivo environment:

Hepatocytes: Primary human hepatocytes in culture can provide a more complete picture of metabolism, as they contain a full complement of uptake and efflux transporters as well as both Phase I and Phase II enzymes. nih.gov

3D Liver Models: Advanced models such as liver spheroids or "liver-on-a-chip" technologies offer the potential for longer-term culture and better maintenance of metabolic functions, providing a more accurate prediction of chronic exposure and complex drug-drug interactions.

In Silico Models: Computational tools are used to predict potential metabolites, but their accuracy can be limited. news-medical.net Software like Meteor, BioTransformer, and others can generate lists of theoretical metabolites, but often suffer from low precision, predicting many compounds that are not observed experimentally. nih.govnews-medical.netnih.gov Future challenges include:

Improving Prediction Algorithms: Enhancing algorithms by incorporating machine learning trained on larger, more diverse datasets of drug metabolism can improve accuracy. Combining mechanistic models with heuristics has shown promise in increasing precision without sacrificing sensitivity. news-medical.net

Human-Specific Prediction: A significant challenge is predicting human-specific metabolites that may not be formed in preclinical animal models. nih.gov Refining in silico tools to better simulate human enzyme activity is a key goal to avoid surprises in clinical trials. nih.gov

For a drug like lersivirine with multiple competing metabolic pathways, developing integrated models that can accurately predict the balance between oxidation and glucuronidation is a significant research frontier.

Complete Elucidation of the Metabolic Fate and Interconversion of All Lersivirine Metabolites

While a foundational study identified 22 metabolites and proposed primary metabolic pathways, a complete picture of lersivirine's metabolic fate remains to be drawn. nih.govresearchgate.net The major circulating component in plasma was identified as the lersivirine-glucuronide conjugate (45% of total radioactivity), with the parent drug accounting for only 13%. nih.gov This underscores the extensive nature of its metabolism.

Future research must focus on several key questions:

Metabolite-to-Metabolite Conversion: The initial metabolic map shows primary transformations from the parent drug. researchgate.net However, the potential for secondary metabolism, where one metabolite is further transformed into another, is not fully understood. Elucidating these interconversion pathways is essential for a complete mass balance understanding.

Quantitative Fate Mapping: While the study provided percentages of the dose excreted in urine and feces, a more detailed quantitative analysis of each of the 22 metabolites in various biological matrices is needed. This would clarify the principal clearance pathways for the drug and the relative importance of each metabolite.

Achieving a complete map of this complex metabolic network is a significant undertaking but is necessary to fully comprehend the disposition of lersivirine.

Contribution of Lersivirine Metabolite M21 Research to Understanding Broader Drug Metabolism Principles

The study of lersivirine and its metabolites serves as an important case study for several broader principles in drug metabolism. As a next-generation NNRTI, its metabolic profile offers lessons that can be applied to the development of future drugs, particularly within the same class.

Interplay of Phase I and Phase II Metabolism: Lersivirine is a clear example of a drug that undergoes extensive metabolism by both CYP450-mediated oxidation and UGT-mediated glucuronidation. nih.govnih.gov This dual-pathway clearance can be advantageous, as it may reduce the impact of drug-drug interactions or genetic polymorphisms affecting a single enzyme. The lersivirine story emphasizes the importance of evaluating both major metabolic phases early in drug development.

Complexity in NNRTI Metabolism: First-generation NNRTIs like nevirapine (B1678648) and efavirenz (B1671121) are also metabolized by CYP enzymes. researchgate.net However, the complexity of lersivirine's profile, with 22 identified metabolites, highlights the increasing structural and metabolic diversity of newer NNRTIs. nih.gov This serves as a reminder that each new agent, even within an established class, requires a thorough and independent metabolic investigation.

Metabolism as a Factor in Drug Development Discontinuation: The clinical development of lersivirine was ultimately discontinued. thebodypro.com While the specific reasons are multifaceted, the extensive and complex metabolism, which could lead to variable pharmacokinetics or difficult-to-predict drug interactions, is often a critical factor in such decisions. This reinforces the principle that a "good" metabolic profile (i.e., simple, predictable, and non-problematic) is as important as potency and a unique resistance profile for a drug's ultimate success. nih.gov

Studying the formation of M21 and other minor metabolites contributes to the overarching goal of understanding how small structural modifications on a parent drug can lead to a wide array of metabolic products, each with its own unique properties.

Identification of Unexplored Metabolic Transformations and Novel Enzyme Systems involved in Lersivirine Metabolism

The primary enzymes responsible for lersivirine metabolism have been identified as CYP3A4 and UGT2B7. nih.gov In vitro screening with recombinant enzymes showed that CYP3A5 had a minor role, while other CYPs had minimal to no involvement. nih.gov However, the enzymatic basis for the formation of all 22 metabolites has not been fully established, leaving room for the discovery of unexplored pathways.

Future research directions could include:

Identifying Specific UGTs: While UGT2B7 is a major player, other UGT isoforms may be responsible for the glucuronidation of lersivirine's various hydroxylated metabolites. For instance, studies on the NNRTI rilpivirine (B1684574) found that while the parent drug was conjugated by UGT1A4, its hydroxylated metabolite was conjugated by UGT1A1. nih.gov A similar detailed investigation for lersivirine could reveal the involvement of other UGTs.

Exploring Non-CYP Oxidative Pathways: While CYPs are the dominant oxidative enzymes, other enzyme systems like flavin-containing monooxygenases (FMOs) or aldehyde oxidase (AOX) can contribute to the metabolism of certain drugs. news-medical.net Investigating whether these or other novel enzyme systems play a role in the formation of any of lersivirine's minor metabolites would be a valuable contribution.

Metabolism and Host-Virus Interactions: Emerging research indicates that viral infections can reprogram host cell metabolism. mdpi.comnih.gov Some metabolic enzymes can even be hijacked by viruses or involved in the host immune response. mdpi.complos.org A forward-looking research question would be whether the metabolic environment of an HIV-infected cell alters the transformation of lersivirine in unexpected ways, potentially involving enzyme systems not typically associated with drug metabolism.

The quest to identify every enzyme and transformation involved in lersivirine's metabolism is a significant challenge that pushes the boundaries of metabolic science and could reveal novel biological pathways.

Q & A

Basic Question: What analytical techniques are recommended for identifying and quantifying Lersivirine metabolites (e.g., M21) in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Use high-resolution MS/MS for structural elucidation. For example, fragmentation patterns (e.g., loss of glucuronic acid [176 amu] or oxidation products) help identify metabolite structures .

- Plasma and excreta samples should be processed via centrifugation (1500 x g, 10 min at 4°C) and aliquoted for parallel analysis (e.g., metabolite profiling, scintillation counting) .

- Radioactivity Tracking:

- Data Validation:

Advanced Question: How should researchers design a Phase I ADME study to characterize novel metabolites like M21?

Methodological Answer:

- Study Design:

- Conduct an open-label, single-dose (e.g., 500 mg [14C]-Lersivirine) trial in healthy subjects. Collect blood samples at critical timepoints (0.5–168 hours post-dose) to capture absorption, distribution, and elimination phases .

- Process plasma into aliquots for HPLC/MS/MS, scintillation counting, and metabolite profiling .

- Metabolite Identification:

- Isolate metabolites from biological matrices (e.g., plasma protein precipitation, urine/fecal homogenate extraction) and analyze via MSⁿ to resolve fragmentation pathways .

- Statistical Considerations:

Basic Question: What enzymatic pathways are implicated in Lersivirine metabolism, and how might they influence M21 formation?

Methodological Answer:

- Key Enzymes:

- Metabolite Profiling:

- Experimental Validation:

Advanced Question: How can drug-drug interactions (DDIs) affect the pharmacokinetics of Lersivirine and its metabolites?

Methodological Answer:

- Inhibition Studies:

- Clinical Implications:

Basic Question: What in vitro models are appropriate for studying M21 biosynthesis and activity?

Methodological Answer:

- Cell-Based Systems:

- Enzyme Kinetics:

- Functional Assays:

Advanced Question: How to resolve discrepancies in metabolite quantification between plasma and excreta samples?

Methodological Answer:

- Matrix-Specific Analysis:

- Cross-Validation:

- Statistical Adjustments:

Basic Question: What evidence supports the safety profile of Lersivirine metabolites in preclinical studies?

Methodological Answer:

- Toxicity Screening:

- Metabolite Stability:

- Clinical Correlation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.